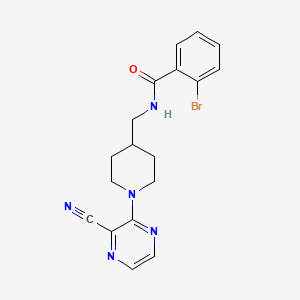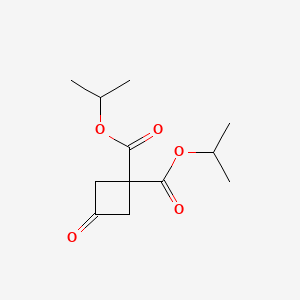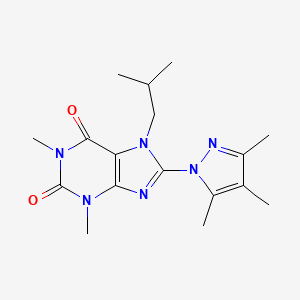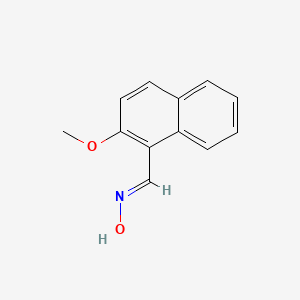
N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enantioselective Fluorination
A study detailed the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity for fluorination reactions, showcasing its application in the enantioselective fluorination of 2-oxindoles. Using N-fluoro-4,4'-difluoro-benzenesulfonamide, researchers achieved 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).
Asymmetric Synthesis of Fluorothalidomide
The asymmetric synthesis of 3'-fluorothalidomide was achieved through enantiodivergent electrophilic fluorination, highlighting the versatility of N-fluorobenzenesulfonimide in synthesizing enantiomerically pure compounds (Yamamoto et al., 2011).
Enhancing Enantioselectivity in Fluorination
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide was introduced as a sterically demanding electrophilic fluorinating reagent, demonstrating improved enantioselectivity compared to its analogs, showcasing its application in the selective synthesis of fluorinated organic molecules (Yasui et al., 2011).
Aminochlorination of Alkenes
A novel aminochlorination process of alkenes using N-chloro-N-fluorobenzenesulfonamide was developed, highlighting the compound's utility in regioselective synthesis of chloroaminated products. This method underscores the role of fluorine's electronic and steric effects in influencing reactivity and selectivity (Pu et al., 2016).
Efficient Nitrogen Source for C–N Bond Formation
N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for the formation of C–N bonds, illustrating its significant role in facilitating various amination reactions. This review encapsulates its utility in organic synthesis, emphasizing its versatility as a reagent (Li & Zhang, 2014).
Wirkmechanismus
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .
Pharmacokinetics
Similar compounds like gefitinib have been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
The inhibition of EGFR tyrosine kinase by this compound can lead to cell cycle arrest, activation of the intrinsic apoptotic pathway, nuclear fragmentation, and an increase in the levels of reactive oxygen species (ROS) . This results in the death of cancer cells, thereby inhibiting tumor growth .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide are largely determined by its interactions with various enzymes and proteins . For instance, it has been found to inhibit tyrosinase from Agaricus bisporus, a key enzyme involved in melanin production .
Cellular Effects
This compound can have various effects on cellular processes. For example, it can influence cell function by interacting with cell signaling pathways and affecting gene expression . The specific cellular effects can vary depending on the type of cell and the cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit tyrosinase, a key enzyme involved in melanin production .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-11-7-9(4-5-12(11)15)16-19(17,18)10-3-1-2-8(14)6-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPQHUETHKMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2827907.png)

![2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2827913.png)

![(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2827916.png)
![3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2827921.png)
![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)

